4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one
Overview
Description
4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one, also known as 4-bromopyrrolidine, is a synthetic organic compound with a diverse range of applications in scientific research. It is a versatile compound that has been used in various fields such as medicinal chemistry, organic synthesis, and materials science. 4-bromopyrrolidine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2-Pyrrolydinyl-1,3-Dithiolium Derivatives : Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates were synthesized, highlighting the utility of bromo-substituted compounds in synthesizing complex organic structures (Sarbu et al., 2019).
Development of Antibacterial Agents : Research on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, suggests potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Intramolecular Cyclization in Organic Synthesis : The synthesis of 2,5-Disubstituted Pyrroles and Pyrrolidines via intramolecular cyclization of specific sulfones, involving bromophenyl groups, indicates the role of such compounds in facilitating complex organic reactions (Benetti et al., 2002).
Hydrogen-bonding Studies : Investigations into the hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, shed light on the molecular interactions essential for understanding chemical structures and reactions (Balderson et al., 2007).
Synthesis of Electroactive Polymers : The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymerization demonstrate the use of bromophenyl-based compounds in fabricating advanced materials with potential electronic applications (Kaya & Aydın, 2012).
Medical and Biological Applications
Anticancer and Anti-inflammatory Potential : A study on the synthesis, crystal structure, and biological activities of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, related to bromophenols, highlights potential applications in developing anti-inflammatory and anticancer agents (Zulfiqar et al., 2021).
Synthesis and Microbiological Activity : Research on the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives and their screening for bacteriostatic and antituberculosis activity signifies the potential of bromophenyl derivatives in microbiological applications (Miszke et al., 2008).
properties
IUPAC Name |
4-(4-bromophenoxy)-1-pyrrolidin-1-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-3-4-14(17)16-9-1-2-10-16/h5-8H,1-4,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDREPWVCOYDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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